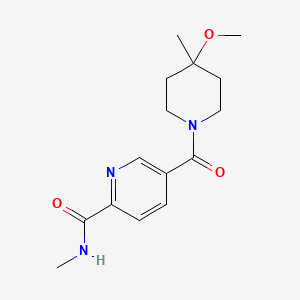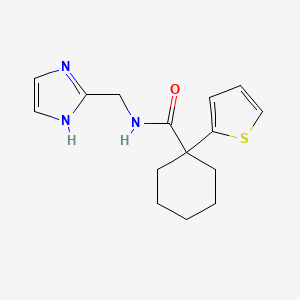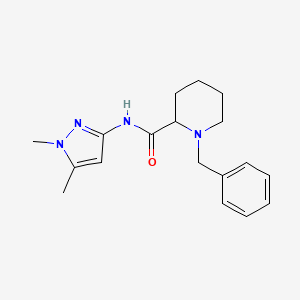![molecular formula C24H27N3O3 B6964123 [1-(4-Methoxyphenyl)pyrazol-3-yl]-[4-(2-phenylethoxy)piperidin-1-yl]methanone](/img/structure/B6964123.png)
[1-(4-Methoxyphenyl)pyrazol-3-yl]-[4-(2-phenylethoxy)piperidin-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(4-Methoxyphenyl)pyrazol-3-yl]-[4-(2-phenylethoxy)piperidin-1-yl]methanone is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrazole ring substituted with a methoxyphenyl group and a piperidine ring substituted with a phenylethoxy group, connected through a methanone linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(4-Methoxyphenyl)pyrazol-3-yl]-[4-(2-phenylethoxy)piperidin-1-yl]methanone typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazole Ring: Starting with a hydrazine derivative and an α,β-unsaturated carbonyl compound, the pyrazole ring is formed through a cyclization reaction.
Substitution with Methoxyphenyl Group: The pyrazole ring is then substituted with a methoxyphenyl group using electrophilic aromatic substitution.
Formation of the Piperidine Ring: The piperidine ring is synthesized separately, often starting from a suitable amine and undergoing cyclization.
Substitution with Phenylethoxy Group: The piperidine ring is substituted with a phenylethoxy group through nucleophilic substitution.
Coupling of Pyrazole and Piperidine Rings: Finally, the two rings are coupled through a methanone linkage using a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
[1-(4-Methoxyphenyl)pyrazol-3-yl]-[4-(2-phenylethoxy)piperidin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the methanone linkage can be reduced to a hydroxyl group.
Substitution: The phenylethoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, [1-(4-Methoxyphenyl)pyrazol-3-yl]-[4-(2-phenylethoxy)piperidin-1-yl]methanone is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, and modulation of biological pathways.
Medicine
In medicine, this compound is investigated for its therapeutic potential. It may have applications in the treatment of diseases such as cancer, inflammation, and neurological disorders.
Industry
In the industrial sector, this compound is used in the development of new materials, including polymers and coatings. It may also be used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of [1-(4-Methoxyphenyl)pyrazol-3-yl]-[4-(2-phenylethoxy)piperidin-1-yl]methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound may modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function and downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- [1-(4-Methoxyphenyl)pyrazol-3-yl]-[4-(2-phenylethoxy)piperidin-1-yl]methanone
- [1-(4-Hydroxyphenyl)pyrazol-3-yl]-[4-(2-phenylethoxy)piperidin-1-yl]methanone
- [1-(4-Methoxyphenyl)pyrazol-3-yl]-[4-(2-phenylethoxy)piperidin-1-yl]ethanone
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of both pyrazole and piperidine rings. This combination imparts unique chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
[1-(4-methoxyphenyl)pyrazol-3-yl]-[4-(2-phenylethoxy)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O3/c1-29-21-9-7-20(8-10-21)27-17-13-23(25-27)24(28)26-15-11-22(12-16-26)30-18-14-19-5-3-2-4-6-19/h2-10,13,17,22H,11-12,14-16,18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBLSPCCHNZUNRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=CC(=N2)C(=O)N3CCC(CC3)OCCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-(6-chloro-3,4-dihydro-2H-chromene-3-carbonyl)-3-methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B6964040.png)
![4-propoxy-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]azepane-1-carboxamide](/img/structure/B6964046.png)

![[1-(3,3-Dimethylbutylsulfonyl)pyrrolidin-2-yl]methanesulfonamide](/img/structure/B6964069.png)
![1-[4-(4-Ethylpyridine-2-carbonyl)piperazin-1-yl]-2-(tetrazol-1-yl)ethanone](/img/structure/B6964085.png)
![[1-(3-Chloro-4-methoxyphenyl)sulfonylpyrrolidin-2-yl]methanesulfonamide](/img/structure/B6964087.png)
![[1-[2-(1,3-Dioxoisoindol-2-yl)acetyl]pyrrolidin-2-yl]methanesulfonamide](/img/structure/B6964089.png)
![[2-[3-(Difluoromethoxy)phenyl]morpholin-4-yl]-(4-ethylmorpholin-3-yl)methanone](/img/structure/B6964093.png)

![N-[(4-tert-butylphenyl)methyl]-4-[2-(cyclopropylamino)-2-oxoethyl]piperazine-1-carboxamide](/img/structure/B6964104.png)

![3-[1-[(3-Tert-butyl-1-methylpyrazol-4-yl)methyl]piperidin-4-yl]oxybenzonitrile](/img/structure/B6964124.png)
![[4-Hydroxy-4-(trifluoromethyl)azepan-1-yl]-(1-pyrazin-2-ylpiperidin-4-yl)methanone](/img/structure/B6964129.png)
![[4-Hydroxy-4-(trifluoromethyl)azepan-1-yl]-(4-methoxyoxan-4-yl)methanone](/img/structure/B6964144.png)
